molecular formula C17H19NO3 B245980 N-(2-hydroxy-5-isopropylphenyl)-2-methoxybenzamide

N-(2-hydroxy-5-isopropylphenyl)-2-methoxybenzamide

Cat. No. B245980
M. Wt: 285.34 g/mol
InChI Key: NREHCRCTNVOPLR-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-isopropylphenyl)-2-methoxybenzamide, also known as GW501516 or Endurobol, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first synthesized in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and performance, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug.

Mechanism of Action

N-(2-hydroxy-5-isopropylphenyl)-2-methoxybenzamide exerts its effects by activating PPARδ, a nuclear receptor that plays a key role in the regulation of energy metabolism and inflammation. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in increased energy expenditure and improved metabolic function. It also suppresses the expression of pro-inflammatory genes, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-isopropylphenyl)-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects, including increased endurance, improved lipid metabolism, reduced inflammation, and enhanced cognitive function. It has also been found to increase the expression of genes involved in muscle fiber type switching, resulting in a shift towards more oxidative muscle fibers.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-hydroxy-5-isopropylphenyl)-2-methoxybenzamide for lab experiments is its ability to improve metabolic function and reduce inflammation, making it a useful tool for studying metabolic and inflammatory diseases. However, its potential performance-enhancing effects may also confound the results of certain experiments, particularly those involving exercise or physical activity.

Future Directions

There are several potential directions for future research on N-(2-hydroxy-5-isopropylphenyl)-2-methoxybenzamide. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its effects on muscle fiber type switching and muscle performance, which could have implications for the treatment of muscle wasting disorders. Finally, further studies are needed to fully understand the potential risks and benefits of N-(2-hydroxy-5-isopropylphenyl)-2-methoxybenzamide, particularly with regard to its performance-enhancing effects.

Synthesis Methods

The synthesis of N-(2-hydroxy-5-isopropylphenyl)-2-methoxybenzamide involves several steps, including the reaction of 2-methoxybenzoyl chloride with 2-amino-4-methylpyridine to form 2-methoxy-N-(2-pyridyl)-benzamide. This compound is then reacted with 2-bromo-5-isopropylphenol in the presence of a palladium catalyst to yield N-(2-hydroxy-5-isopropylphenyl)-2-methoxybenzamide.

Scientific Research Applications

N-(2-hydroxy-5-isopropylphenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases such as obesity, type 2 diabetes, and dyslipidemia. It has been shown to improve glucose and lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models. In addition, it has been found to have neuroprotective effects and to enhance cognitive function in mice.

properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-(2-hydroxy-5-propan-2-ylphenyl)-2-methoxybenzamide

InChI

InChI=1S/C17H19NO3/c1-11(2)12-8-9-15(19)14(10-12)18-17(20)13-6-4-5-7-16(13)21-3/h4-11,19H,1-3H3,(H,18,20)

InChI Key

NREHCRCTNVOPLR-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1)O)NC(=O)C2=CC=CC=C2OC

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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